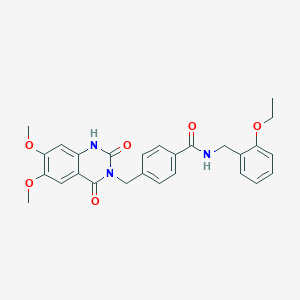
4-((6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(2-ethoxybenzyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(2-ethoxybenzyl)benzamide is a useful research compound. Its molecular formula is C27H27N3O6 and its molecular weight is 489.528. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-((6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(2-ethoxybenzyl)benzamide is a synthetic compound with significant potential in medicinal chemistry, particularly in oncology. Its complex structure features a quinazoline derivative known for its biological activity, particularly as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle and are often implicated in cancer progression.
- Molecular Formula : C30H32N4O6
- Molecular Weight : 544.6 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily involves its interaction with specific molecular targets such as CDKs. By inhibiting these kinases, the compound can disrupt cell cycle progression, which is a critical mechanism in cancer therapy. Additionally, studies utilizing molecular docking simulations have provided insights into its binding affinity and mechanism of action at the molecular level.
Inhibition of Cyclin-dependent Kinases (CDKs)
Research indicates that this compound exhibits significant inhibitory activity against CDK enzymes. This inhibition is essential for controlling cellular proliferation and has therapeutic implications for various cancers. The following table summarizes some related compounds and their biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Palbociclib | Cyclin-dependent kinase 4/6 inhibitor | Approved for breast cancer treatment |
| Abemaciclib | Selective CDK 4/6 inhibitor | Used in breast cancer therapy |
| Roniciclib | Non-selective CDK inhibitor | Under investigation for various cancers |
| Target Compound | Unique cyclopropyl group and dual inhibition mechanism | Potential applications in oncology |
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have shown that the compound effectively inhibits the proliferation of various cancer cell lines by targeting CDK pathways. The compound's selectivity for certain CDKs over others suggests a potential for reduced side effects compared to non-selective inhibitors.
- Molecular Docking Studies : Molecular docking simulations have confirmed a strong binding affinity to CDK enzymes, indicating that the structural features of the compound enhance its inhibitory activity. This aspect is crucial for developing effective cancer therapies that can overcome resistance mechanisms commonly seen in tumor cells.
- Comparative Analysis : A comparative analysis with other quinazoline derivatives has demonstrated that this compound exhibits superior activity against specific CDK targets. This positions it as a promising candidate for further development in cancer therapeutics.
属性
IUPAC Name |
4-[(6,7-dimethoxy-2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[(2-ethoxyphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O6/c1-4-36-22-8-6-5-7-19(22)15-28-25(31)18-11-9-17(10-12-18)16-30-26(32)20-13-23(34-2)24(35-3)14-21(20)29-27(30)33/h5-14H,4,15-16H2,1-3H3,(H,28,31)(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYFYVHIZFIVHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC(=C(C=C4NC3=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














